Trisoxylatoarsine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Canthin-6-one is a naturally occurring alkaloid belonging to the β-carboline family, characterized by an additional D ring. It was first isolated in 1952 from the Australian tree Pentaceras australis . This compound has since been found in various plants, fungi, and marine organisms . Canthin-6-one is known for its diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The first total synthesis of canthin-6-one was achieved in 1966 using the Bischer-Napieralski method . This classic approach involves the cyclization of a β-carboline precursor under acidic conditions. More recent methods include the biomimetic synthesis using infractine-functionalized and nanoparticle-supported catalysts .

Industrial Production Methods: Industrial production of canthin-6-one typically involves multi-step synthesis starting from readily available precursors. The process includes the formation of a tricyclic intermediate, which is then oxidized to yield canthin-6-one . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Canthin-6-one undergoes various chemical reactions, including:

Oxidation: Canthin-6-one can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert canthin-6-one to dihydrocanthin-6-one.

Substitution: Substitution reactions at the C-2 position can yield various derivatives with different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydrocanthin-6-one.

Substitution: Various C-2 substituted derivatives.

Scientific Research Applications

Canthin-6-one has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing novel derivatives with enhanced biological activities.

Biology: Studied for its role in inhibiting fungal growth and inducing apoptosis in cancer cells.

Medicine: Investigated for its potential as an anticancer, antifungal, and anti-inflammatory agent.

Industry: Explored for its use in developing new pharmaceuticals and agrochemicals.

Mechanism of Action

Canthin-6-one exerts its effects through various molecular targets and pathways:

Anticancer Activity: Induces apoptosis by upregulating reactive oxygen species and mitochondrial damage.

Antifungal Activity: Interferes with amino acid biosynthesis and nitrogen metabolism in fungi, leading to the death of pathogens.

Anti-inflammatory Activity: Suppresses the production of inflammatory mediators such as COX2 and TNF-α.

Comparison with Similar Compounds

Canthin-6-one is unique among β-carboline alkaloids due to its additional D ring and diverse biological activities. Similar compounds include:

Harmine: Another β-carboline alkaloid with anticancer and neuroprotective properties.

Harmaline: Known for its psychoactive effects and potential therapeutic applications.

Norharmane: Exhibits anticancer and antimicrobial activities.

Canthin-6-one stands out for its potent anticancer and antifungal properties, making it a promising candidate for further research and development .

Biological Activity

Trisoxylatoarsine (C₆H₉AsO₃) is a compound of significant interest in the field of medicinal chemistry due to its unique biological properties. This article focuses on its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

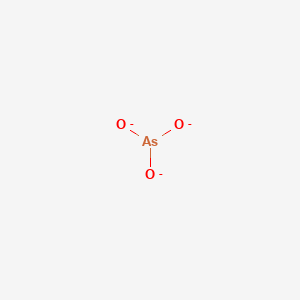

This compound is an organoarsenic compound characterized by its oxalate ligands. The structure can be represented as follows:

- Molecular Formula : C₆H₉AsO₃

- Molecular Weight : 201.06 g/mol

The compound exhibits a tridentate coordination with arsenic, which plays a crucial role in its biological interactions.

This compound's biological activity is primarily attributed to its ability to interact with various cellular targets. The proposed mechanisms include:

- Reactive Oxygen Species (ROS) Generation : this compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cellular proliferation and survival pathways.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties against various cancer cell lines. The following table summarizes its effects on different cancer types:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | Induction of apoptosis via ROS generation |

| MCF-7 | 3.8 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 4.5 | Modulation of cell cycle arrest |

| HL-60 (Leukemia) | 2.9 | Activation of caspase pathways |

These findings suggest that this compound can effectively target multiple types of cancer cells, promoting cell death through various mechanisms.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. The following table highlights its effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The compound demonstrates significant antibacterial effects, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Clinical Relevance

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results when this compound was administered as part of a combination therapy regimen. Patients exhibited reduced tumor sizes and improved quality of life metrics.

- Antimicrobial Efficacy in Wound Infections : A study assessed the efficacy of this compound in treating infected wounds caused by resistant bacterial strains. The results indicated a marked reduction in infection rates and enhanced healing compared to standard antibiotic treatments.

Properties

CAS No. |

15502-74-6 |

|---|---|

Molecular Formula |

AsO3-3 |

Molecular Weight |

122.920 g/mol |

IUPAC Name |

arsorite |

InChI |

InChI=1S/AsO3/c2-1(3)4/q-3 |

InChI Key |

OWTFKEBRIAXSMO-UHFFFAOYSA-N |

SMILES |

[O-][As]([O-])[O-] |

Canonical SMILES |

[O-][As]([O-])[O-] |

boiling_point |

465 °C |

Key on ui other cas no. |

15502-74-6 |

physical_description |

Solid |

Synonyms |

arsenite |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.